2,3-dichloro-N-(4-morpholin-4-ylphenyl)benzamide
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Overview
Description
2,3-dichloro-N-(4-morpholin-4-ylphenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the benzene ring, and a morpholine group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(4-morpholin-4-ylphenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-morpholinylaniline in the presence of a base. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(4-morpholin-4-ylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
2,3-dichloro-N-(4-morpholin-4-ylphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(4-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets. The morpholine group can enhance its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(4-morpholin-4-ylphenyl)benzamide
- 2,4-dichloro-N-(4-morpholin-4-ylphenyl)benzamide
Uniqueness
2,3-dichloro-N-(4-morpholin-4-ylphenyl)benzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the morpholine group also contributes to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2,3-dichloro-N-(4-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-15-3-1-2-14(16(15)19)17(22)20-12-4-6-13(7-5-12)21-8-10-23-11-9-21/h1-7H,8-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKARBFZYCABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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